10,11-Dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylic Acid Ethyl Ester
Overview
Description
10,11-Dihydro-5H-pyrido: 2,3-cbenzazepine-10-carboxylic Acid Ethyl Ester is a chemical compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol . It is an intermediate in the preparation of Mirtazapine Impurity C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 10,11-Dihydro-5H-pyrido2,3-cbenzazepine-10-carboxylic Acid Ethyl Ester involves several synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 10,11-Dihydro-5H-pyrido2,3-cbenzazepine-10-carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
10,11-Dihydro-5H-pyrido2,3-cbenzazepine-10-carboxylic Acid Ethyl Ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 10,11-Dihydro-5H-pyrido2,3-cbenzazepine-10-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, as an intermediate in pharmaceutical synthesis, it may undergo further chemical transformations to produce the final active pharmaceutical ingredient .
Comparison with Similar Compounds
10,11-Dihydrodibenz[b,f]azepine: This compound shares a similar core structure but differs in its functional groups.
5H-Dibenzo[b,f]azepine: Another structurally related compound with different chemical properties.
Uniqueness: 10,11-Dihydro-5H-pyrido2,3-cbenzazepine-10-carboxylic Acid Ethyl Ester is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and applications. Its role as an intermediate in the synthesis of Mirtazapine Impurity C highlights its importance in pharmaceutical research and production .
Properties
IUPAC Name |
ethyl 6,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-16(19)14-13-8-4-3-6-11(13)10-12-7-5-9-17-15(12)18-14/h3-9,14H,2,10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKACMLVOCNHQTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2CC3=C(N1)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721203, DTXSID201128346 | |
Record name | Ethyl 10,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-Pyrido[2,3-c][2]benzazepine-10-carboxylic acid, 10,11-dihydro-, ethyl ester, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201128346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071504-75-0, 1071504-73-8 | |
Record name | 5H-Pyrido[2,3-c][2]benzazepine-10-carboxylic acid, 10,11-dihydro-, ethyl ester, (+)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071504-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 10,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-Pyrido[2,3-c][2]benzazepine-10-carboxylic acid, 10,11-dihydro-, ethyl ester, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201128346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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